Ledipasvir D-tartrate

Übersicht

Beschreibung

Ledipasvir-D-Tartrat ist ein direkt wirkendes antivirales Mittel, das in erster Linie zur Behandlung chronischer Hepatitis-C-Virus (HCV)-Infektionen eingesetzt wird. Es ist ein Inhibitor des HCV-Nicht-Strukturproteins 5A (NS5A), das für die virale RNA-Replikation und die Bildung von HCV-Virionen essentiell ist . Ledipasvir-D-Tartrat wird häufig in Kombination mit Sofosbuvir, einem weiteren antiviralen Mittel, verwendet, um ein hochwirksames Behandlungsschema für HCV zu bilden .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Ledipasvir-D-Tartrat umfasst mehrere Schritte, darunter die Bildung eines Solvats. Eine Methode beinhaltet die Verwendung von Acetonitril oder Aceton als Lösungsmittel A und Methyl-tert-butylether (MTBE) als Lösungsmittel B, um ein ternäres Solvat zu bilden . Dieser Prozess stellt eine hohe Reinheit und gute Kristallisationseigenschaften sicher, wodurch er für industrielle Anwendungen geeignet ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ledipasvir-D-Tartrat beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Lösungsmittel. Der Prozess ist so konzipiert, dass er stabil und effizient ist, wodurch die Kosten für Rohstoffe gesenkt werden und die Notwendigkeit einer chromatographischen Säulenabtrennung entfällt . Dieses Verfahren ermöglicht die Produktion von hochreinem Ledipasvir-D-Tartrat, das für pharmazeutische Zwecke geeignet ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ledipasvir D-tartrate involves multiple steps, including the formation of a solvate. One method involves the use of acetonitrile or acetone as solvent A and methyl tertiary butyl ether (MTBE) as solvent B to form a ternary solvate . This process ensures high purity and good crystallization properties, making it suitable for industrial applications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned solvents. The process is designed to be stable and efficient, reducing the cost of raw materials and eliminating the need for chromatographic column separation . This method allows for the production of high-purity this compound suitable for pharmaceutical use.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ledipasvir-D-Tartrat unterliegt aufgrund seiner komplexen molekularen Struktur hauptsächlich Substitutionsreaktionen. Es ist so konzipiert, dass es das NS5A-Protein inhibiert, was eine Bindung an bestimmte Stellen des Proteins beinhaltet und dessen Funktion verhindert .

Häufige Reagenzien und Bedingungen: Die Synthese von Ledipasvir-D-Tartrat beinhaltet Reagenzien wie Acetonitril, Aceton und MTBE . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts sicherzustellen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei diesen Reaktionen gebildet wird, ist Ledipasvir-D-Tartrat selbst, das dann in Kombination mit Sofosbuvir zur Behandlung von HCV verwendet wird .

Wissenschaftliche Forschungsanwendungen

Ledipasvir-D-Tartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine primäre Verwendung ist die Behandlung von HCV, wo es in klinischen Studien eine hohe Wirksamkeit gezeigt hat . Darüber hinaus wird es in der Forschung eingesetzt, um die Mechanismen der viralen Replikation und die Entwicklung von antiviralen Therapien zu untersuchen .

5. Wirkmechanismus

Ledipasvir-D-Tartrat inhibiert das HCV-NS5A-Protein, das für die virale RNA-Replikation und die Bildung von HCV-Virionen entscheidend ist . Durch die Bindung an dieses Protein verhindert Ledipasvir-D-Tartrat die Hyperphosphorylierung von NS5A und hemmt so die virale Replikation . Dieser Mechanismus macht es zu einem potenten antiviralen Mittel mit einer hohen Barriere gegen die Entwicklung von Resistenzen .

Ähnliche Verbindungen:

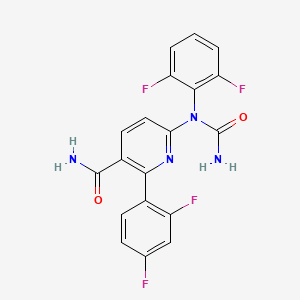

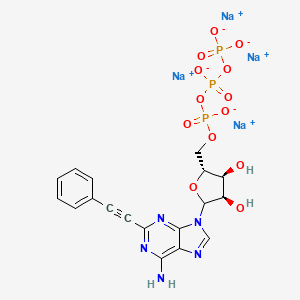

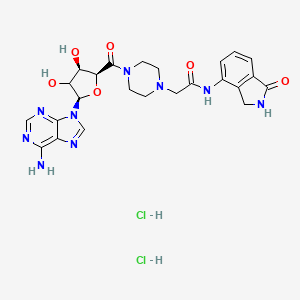

- Sofosbuvir: Ein weiteres direkt wirkendes antivirales Mittel, das in Kombination mit Ledipasvir zur Behandlung von HCV verwendet wird .

- Daclatasvir: Ein NS5A-Inhibitor ähnlich Ledipasvir, der in Kombination mit anderen antiviralen Mitteln zur HCV-Behandlung eingesetzt wird .

- Ombitasvir: Ein weiterer NS5A-Inhibitor, der in Kombinationstherapien für HCV verwendet wird .

Einzigartigkeit: Ledipasvir-D-Tartrat ist einzigartig aufgrund seiner hohen Potenz und langen pharmakokinetischen Halbwertszeit, die eine einmal tägliche Dosierung ermöglicht . Seine Kombination mit Sofosbuvir (vermarktet als Harvoni) stellt das erste zugelassene Einzeltabletten-Schema für HCV dar und bietet eine einfache und effektive Behandlungsoption .

Wirkmechanismus

Ledipasvir D-tartrate inhibits the HCV NS5A protein, which is crucial for viral RNA replication and the assembly of HCV virions . By binding to this protein, this compound prevents the hyperphosphorylation of NS5A, thereby inhibiting viral replication . This mechanism makes it a potent antiviral agent with a high barrier to resistance development .

Vergleich Mit ähnlichen Verbindungen

- Sofosbuvir: Another direct-acting antiviral agent used in combination with Ledipasvir for the treatment of HCV .

- Daclatasvir: An NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for HCV treatment .

- Ombitasvir: Another NS5A inhibitor used in combination therapies for HCV .

Uniqueness: Ledipasvir D-tartrate is unique due to its high potency and long pharmacokinetic half-life, which allows for once-daily dosing . Its combination with sofosbuvir (marketed as Harvoni) represents the first approved single-tablet regimen for HCV, offering a simple and effective treatment option .

Eigenschaften

IUPAC Name |

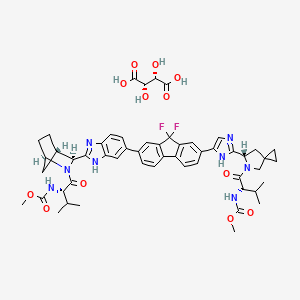

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H60F2N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1039.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499193-68-8 | |

| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledipasvir D-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR D-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)